molecular formula C15H15Cl2N3O B12736248 4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- CAS No. 93182-22-0

4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)-

Katalognummer: B12736248
CAS-Nummer: 93182-22-0
Molekulargewicht: 324.2 g/mol
InChI-Schlüssel: MWTVQABYXNIFEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- is a chemical compound with a complex structure that includes a piperidinol group and a pyrimidinyl group substituted with chlorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- typically involves multiple steps, including the formation of the pyrimidinyl ring and the subsequent attachment of the piperidinol group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or research.

Analyse Chemischer Reaktionen

Types of Reactions

4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- include:

  • 4-Piperidinol, 1-(4-chlorophenyl)-2-pyrimidinyl)
  • 4-Piperidinol, 1-(5-chloro-2-pyrimidinyl)-

Uniqueness

The uniqueness of 4-Piperidinol, 1-(5-chloro-4-(4-chlorophenyl)-2-pyrimidinyl)- lies in its specific substitution pattern and the presence of both piperidinol and pyrimidinyl groups

Eigenschaften

CAS-Nummer

93182-22-0

Molekularformel

C15H15Cl2N3O

Molekulargewicht

324.2 g/mol

IUPAC-Name

1-[5-chloro-4-(4-chlorophenyl)pyrimidin-2-yl]piperidin-4-ol

InChI

InChI=1S/C15H15Cl2N3O/c16-11-3-1-10(2-4-11)14-13(17)9-18-15(19-14)20-7-5-12(21)6-8-20/h1-4,9,12,21H,5-8H2

InChI-Schlüssel

MWTVQABYXNIFEJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1O)C2=NC=C(C(=N2)C3=CC=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.